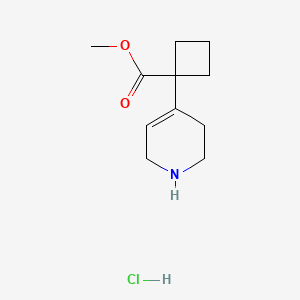

Methyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylate;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylate;hydrochloride” is a complex organic compound. The exact description of this compound could not be found .

Synthesis Analysis

The specific synthesis process for this compound is not available in the data I have .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not available in the data I have .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the data I have .科学的研究の応用

- Methyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylate hydrochloride exhibits anti-inflammatory activity. Researchers have synthesized various THP-containing compounds inspired by bioactive natural products. These derivatives have shown promise as anti-inflammatory agents .

- The THP ring system, including this compound, has been explored for its anticancer properties. By introducing varied substituents onto the THP ring, researchers aim to enhance its pharmacological effects. Investigating structure-activity relationships (SAR) of newly reported THP derivatives sheds light on their potential as lead compounds in drug discovery and design .

- Methyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylate hydrochloride has been used in animal models to induce Parkinson’s disease (PD). Researchers study its effects on neurochemical deficits and behavioral impairments. This research contributes to understanding PD pathogenesis and potential therapeutic interventions .

- Investigations into the effects of this compound on the nervous system have revealed its potential neuroprotective properties. Researchers explore its impact on neural inflammation and neurochemical pathways, aiming to develop novel therapeutic strategies .

- Researchers have developed innovative synthetic methods for substituted-tetrahydropyridine derivatives. These methods enable the efficient synthesis of THP-containing compounds, facilitating further exploration of their biological activities .

- Understanding the BBB permeability of Methyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylate hydrochloride is crucial for potential central nervous system (CNS) drug development. Investigating its ability to cross the BBB informs drug delivery strategies for CNS disorders .

Anti-Inflammatory Properties

Anticancer Potential

Parkinson’s Disease Research

Neuroprotective Studies

Synthetic Methods Development

Blood-Brain Barrier (BBB) Permeability

Safety and Hazards

将来の方向性

作用機序

Target of Action

It’s structurally similar to mptp (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin that primarily targets dopaminergic neurons .

Mode of Action

In dopaminergic neurons, MPTP and possibly our compound of interest, block the mitochondrial complex I, leading to mitochondrial dysfunction . This blockage causes inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress .

Biochemical Pathways

The compound’s action affects the mitochondrial electron transport chain by blocking complex I . This blockage disrupts the normal flow of electrons, leading to a decrease in ATP production and an increase in reactive oxygen species, causing oxidative stress .

Pharmacokinetics

Mptp, a structurally similar compound, is known to cross the blood-brain barrier and is metabolized to mpp+ (1-methyl-4-phenylpyridinium), which can cause free radical production in vivo and lead to oxidative stress .

Result of Action

The compound’s action leads to dopaminergic neuronal damage in the striatum and substantia nigra . This damage is characterized by inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress .

特性

IUPAC Name |

methyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c1-14-10(13)11(5-2-6-11)9-3-7-12-8-4-9;/h3,12H,2,4-8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZONPRWIFZADT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC1)C2=CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[2-(Dimethylamino)ethoxy]pyridine-3-carbonitrile](/img/structure/B2760063.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2760066.png)

![Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride](/img/no-structure.png)

![N-(2-(6-((2-methoxyethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2760076.png)

![2-(2-Ethenylsulfonylethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B2760077.png)

![5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2760078.png)